molecular formula C22H19N5O B6469031 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640895-54-9

2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6469031
CAS No.: 2640895-54-9
M. Wt: 369.4 g/mol
InChI Key: JJHVLQKAKLSHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a naphthyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the condensation of quinoxaline derivatives with piperidine and naphthyridine precursors. The reaction conditions often require the use of catalysts, such as acetic acid, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of transition-metal-free catalysis to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce reduced quinoxaline derivatives .

Scientific Research Applications

2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(20-14-24-18-5-1-2-6-19(18)25-20)27-12-9-15(10-13-27)17-8-7-16-4-3-11-23-21(16)26-17/h1-8,11,14-15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVLQKAKLSHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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